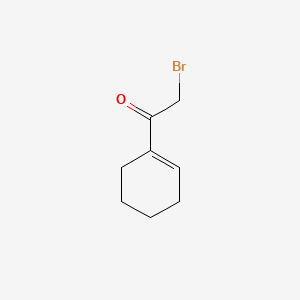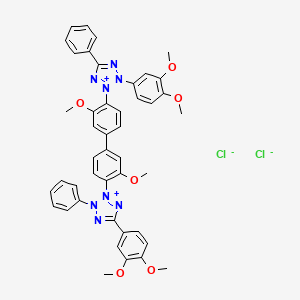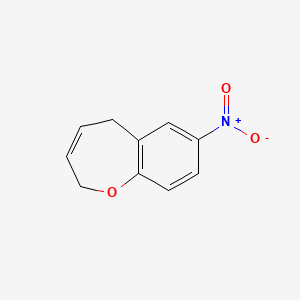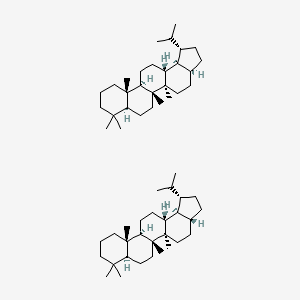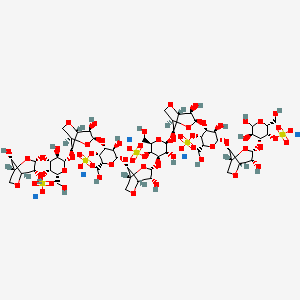
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) is a sulfated polysaccharide that is derived from red algae. It has been extensively studied for its biological activities and has shown potential in various applications.
科学的研究の応用
NA+ has been extensively studied for its biological activities, including anticoagulant, antiviral, and anti-inflammatory properties. It has also been studied for its potential in cancer therapy, as it has shown to inhibit the growth of various cancer cell lines. Additionally, NA+ has been investigated for its wound healing properties and its ability to improve skin hydration.
作用機序
NA+ exerts its biological activities by interacting with various proteins and enzymes in the body. It acts as an anticoagulant by inhibiting the activity of thrombin and factor Xa. It also exhibits antiviral activity by inhibiting the entry of viruses into host cells. NA+ has shown to inhibit the activity of various pro-inflammatory cytokines, which contributes to its anti-inflammatory properties. Additionally, NA+ has been shown to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
NA+ has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of collagen and elastin in the skin, which contributes to its wound healing and skin hydration properties. Additionally, NA+ has been shown to increase the expression of various growth factors, which contributes to its potential in cancer therapy. It also exhibits antioxidant activity, which helps to protect cells from oxidative stress.
実験室実験の利点と制限
NA+ has several advantages for lab experiments. It is water-soluble, which makes it easy to handle and administer. Additionally, it has low toxicity and has been shown to be well-tolerated in animal studies. However, one limitation of NA+ is that it is relatively expensive, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of NA+. One potential direction is to investigate its potential in treating viral infections, such as COVID-19. Additionally, further studies are needed to fully understand the mechanism of action of NA+ and its potential in cancer therapy. Furthermore, there is potential for NA+ to be used in tissue engineering applications, as it has shown to promote the growth of various cell types. Overall, the study of NA+ has shown promising results and has the potential for various applications in the future.
Conclusion:
In conclusion, NA+ is a sulfated polysaccharide derived from red algae that has shown potential in various scientific research applications. It exhibits anticoagulant, antiviral, anti-inflammatory, wound healing, and potential cancer therapy properties. NA+ has several advantages for lab experiments, including its water solubility and low toxicity. However, it is relatively expensive, which may limit its use in large-scale experiments. There are several future directions for the study of NA+, including investigating its potential in treating viral infections, further understanding its mechanism of action, and exploring its potential in tissue engineering applications.
合成法
NA+ is synthesized from the red algae species Kappaphycus alvarezii. The polysaccharide is extracted from the algae using a hot water extraction method. The extracted polysaccharide is then purified using anion exchange chromatography and further sulfated using sulfur trioxide-pyridine complex. The final product is a white powder that is water-soluble.
特性
IUPAC Name |
pentasodium;[(2R,3S,4R,5R,6S)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(2S,3R,4R,5S,6R)-2-[[(1R,3R,4R,5R,8S)-3-[(3R,4R,5S,6R)-2,3-dihydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92O61S5.5Na/c61-1-11-36(117-122(78,79)80)46(22(67)51(77)98-11)112-53-24(69)42-32(17(104-53)7-94-42)108-58-29(74)48(38(13(3-63)100-58)119-124(84,85)86)114-55-26(71)44-34(19(106-55)9-96-44)110-60-31(76)50(40(15(5-65)102-60)121-126(90,91)92)116-56-27(72)45-35(20(107-56)10-97-45)111-59-30(75)49(39(14(4-64)101-59)120-125(87,88)89)115-54-25(70)43-33(18(105-54)8-95-43)109-57-28(73)47(37(12(2-62)99-57)118-123(81,82)83)113-52-23(68)41-21(66)16(103-52)6-93-41;;;;;/h11-77H,1-10H2,(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92);;;;;/q;5*+1/p-5/t11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51?,52-,53-,54-,55-,56-,57+,58+,59+,60+;;;;;/m1...../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYDVHSZORPFRF-VLBKFVCYSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3OS(=O)(=O)[O-])CO)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)OC7C8COC7C(C(O8)OC9C(C(OC(C9OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)OC1C2COC1C(C(O2)OC1C(C(OC(C1OS(=O)(=O)[O-])CO)O)O)O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3OS(=O)(=O)[O-])CO)O[C@H]4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O[C@H]7[C@H]8CO[C@@H]7[C@H]([C@H](O8)O[C@@H]9[C@H]([C@@H](O[C@@H]([C@@H]9OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@@H]1OS(=O)(=O)[O-])CO)O[C@H]1[C@H]2CO[C@@H]1[C@H]([C@H](O2)O[C@H]1[C@H]([C@H](OC([C@@H]1O)O)CO)OS(=O)(=O)[O-])O)O)O)O)O)O)O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H87Na5O61S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2059.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neocarrabiose4 1,3,5,7,9-penta-O-sulphate (NA+) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


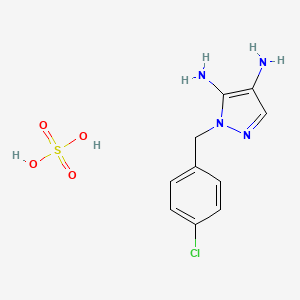
![Mevalonolactone, RS-, [5-3H]](/img/structure/B590605.png)

